((3-Chlorophenyl)sulfonyl)-L-methionine
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Overview
Description
((3-Chlorophenyl)sulfonyl)-L-methionine is a chemical compound that combines a sulfonyl group with an amino acid, methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Chlorophenyl)sulfonyl)-L-methionine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with L-methionine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
((3-Chlorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
((3-Chlorophenyl)sulfonyl)-L-methionine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((3-Chlorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- ((3-Chlorophenyl)sulfonyl)leucine
- ((3-Chlorophenyl)sulfonyl)alanine
- ((3-Chlorophenyl)sulfonyl)glycine
Uniqueness
((3-Chlorophenyl)sulfonyl)-L-methionine is unique due to the presence of the methionine moiety, which imparts specific biochemical properties. Compared to other similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO4S2 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(2S)-2-[(3-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
RUTVKXJQNPCTNU-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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